molecular formula C12H12BrN B13928246 7-Bromo-3-cyclobutyl-1H-indole

7-Bromo-3-cyclobutyl-1H-indole

Cat. No.: B13928246
M. Wt: 250.13 g/mol
InChI Key: JNBXMKSEWNJSIR-UHFFFAOYSA-N
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Description

7-Bromo-3-cyclobutyl-1H-indole is a halogenated indole derivative characterized by a bromine atom at the 7-position and a cyclobutyl group at the 3-position of the indole scaffold. The cyclobutyl substituent introduces steric bulk and hydrophobicity, which may influence molecular interactions in biological systems or material properties such as crystallinity and solubility.

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

7-bromo-3-cyclobutyl-1H-indole

InChI

InChI=1S/C12H12BrN/c13-11-6-2-5-9-10(7-14-12(9)11)8-3-1-4-8/h2,5-8,14H,1,3-4H2

InChI Key

JNBXMKSEWNJSIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CNC3=C2C=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-cyclobutyl-1H-indole typically involves the bromination of 3-cyclobutyl-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of 7-Bromo-3-cyclobutyl-1H-indole may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the bromine atom efficiently .

Types of Reactions:

    Oxidation: 7-Bromo-3-cyclobutyl-1H-indole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in 7-Bromo-3-cyclobutyl-1H-indole can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

  • Oxidized derivatives (e.g., 7-bromo-3-cyclobutylindole-2-carboxylic acid).
  • Reduced derivatives (e.g., 7-hydroxy-3-cyclobutylindole).
  • Substituted derivatives (e.g., 7-methoxy-3-cyclobutylindole).

Mechanism of Action

The mechanism of action of 7-Bromo-3-cyclobutyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and cyclobutyl group enhance its binding affinity to certain receptors and enzymes. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed bioactivity .

Comparison with Similar Compounds

Table 1: Comparative Data for Brominated Indole Derivatives

Compound Name Substituents Melting Point (°C) Molecular Weight Key Spectral Features
7-Bromo-3-cyclobutyl-1H-indole (Target) 7-Br, 3-cyclobutyl N/R* ~236.1 g/mol† Inferred $ ^1H $ NMR: δ 7.2–7.6 (aromatic)
5-Bromo-3-(imidazolyl)-1H-indole (34, Ev1) 5-Br, 3-imidazolyl 141–142 436.3 g/mol $ ^1H $ NMR: δ 7.30 (d, J = 8.5 Hz, Ar-H)
7-Bromo-3-methyl-1H-indole (Ev11) 7-Br, 3-Me N/R 210.1 g/mol SMILES: CC1=CNC2=C1C=CC=C2Br
7-Bromo-1-methyl-2-phenyl-3-cyano (Ev4) 7-Br, 1-Me, 2-Ph, 3-CN N/R 325.2 g/mol APCI-MS: m/z 325.1 ([M+H]$^+$)
5-Bromo-3-(triazolyl)-1H-indole (9c, Ev8) 5-Br, 3-triazolyl N/R 427.1 g/mol HRMS: m/z 427.0757 ([M+H]$^+$)

*N/R = Not reported; †Calculated from molecular formula C${11}$H${11}$BrN.

Key Research Findings and Limitations

  • Synthetic Challenges : The cyclobutyl group’s synthesis may require harsh conditions, risking ring-opening or low yields compared to smaller substituents .
  • Knowledge Gaps: Biological activity data for 7-Bromo-3-cyclobutyl-1H-indole are absent in the evidence, necessitating further studies on its pharmacokinetic and pharmacodynamic profiles.

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